3-Methylbenzo[d]isoxazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDGVHBELPLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271652 | |
| Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-57-0 | |
| Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267875-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 3 Methylbenzo D Isoxazole 5 Carbonitrile Systems
Electrophilic Reactivity of Benzo[d]isoxazole Carbonitriles
The inherent electron deficiency of the benzo[d]isoxazole framework, significantly enhanced by the presence of a carbonitrile group, makes the molecule a target for various nucleophilic reagents. While direct studies on 3-Methylbenzo[d]isoxazole-5-carbonitrile are limited, extensive research on highly activated analogs, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, provides a predictive model for its electrophilic behavior, including σ-complexation, additions to the nitrile, and potential for substitution reactions. psu.edursc.org
The formation of anionic σ-complexes, often referred to as Meisenheimer complexes, is a hallmark of electron-deficient aromatic systems. In these reactions, a nucleophile adds to an electron-poor carbon atom of the aromatic ring, temporarily disrupting its aromaticity and forming a resonance-stabilized anionic intermediate.
For benzo[d]isoxazole systems, nucleophilic attack is directed towards the activated, unsubstituted carbons of the benzene (B151609) ring. In studies involving the highly electrophilic 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, interaction with methoxide (B1231860) ions leads to the rapid and reversible formation of a stable σ-adduct at the C7 position. psu.edursc.org While this compound lacks the strong activating nitro groups, the cumulative electron-withdrawing effect of the fused isoxazole (B147169) ring and the C5-carbonitrile group is expected to make the C7 and C4 positions sufficiently electrophilic to react with potent nucleophiles, leading to analogous σ-complex intermediates, albeit under more forcing conditions.
The carbon atom of the nitrile group is inherently electrophilic and susceptible to attack by nucleophiles. This reaction can compete with attack at the aromatic ring. Research on the dinitro-substituted analog has shown that, following initial σ-complexation, a slower, thermodynamically favorable addition of a methoxide ion to the cyano group can occur. psu.edursc.org This transforms the nitrile into a methyl imidate.
This reactivity is a general feature of the nitrile functional group and is not unique to the benzo[d]isoxazole system. nih.govresearchgate.net Various nucleophiles can add across the carbon-nitrogen triple bond, providing a pathway to diverse functional groups such as carboxylic acids (via hydrolysis), amines (via reduction), or ketones (via Grignard-type reagents). For this compound, this pathway represents a key avenue for synthetic modification. rsc.org
Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-poor aromatic rings. The mechanism requires two key features on the aromatic substrate: the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group (typically a halide or nitro group).
While the benzo[d]isoxazole core is an activating framework for SNAr, this compound itself lacks a conventional leaving group on the benzene ring. Therefore, it is not primed for direct SNAr reactions. However, derivatives of this compound, for instance, those containing a nitro or halogen substituent on the benzene ring, would be expected to undergo SNAr reactions readily. Studies on 5-nitroisoxazoles demonstrate the facility of displacing a nitro group with various nucleophiles, a strategy that could be applied to appropriately substituted benzo[d]isoxazole systems. rsc.orgresearchgate.net
Transformations of the Isoxazole Ring System within the Benzo[d]isoxazole Framework
The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage under various conditions, unlocking unique synthetic transformations. mdpi.com A primary pathway for isoxazole transformation is reductive ring-opening. Catalytic hydrogenation, often using palladium on carbon (Pd/C) or Raney Nickel, can cleave the N-O bond to generate a β-enaminone intermediate. mdpi.com This transformation unmasks a 1,3-dicarbonyl-type relationship, providing a versatile synthon for further elaboration.
Furthermore, isoxazole rings can undergo rearrangement and ring transformation reactions to form different heterocyclic systems. For example, isoxazole carbaldehydes have been shown to react with dinucleophiles like 1,2-diaminobenzenes to yield 1,5-benzodiazepines, where the isoxazole ring is consumed to form a new, larger ring system. nih.gov Such transformations highlight the potential of the isoxazole moiety within the benzo[d]isoxazole framework to serve as a latent reactive element.
Reaction Kinetics and Thermodynamic Assessments
Quantitative analysis of reaction rates and equilibria provides deep insight into the competing reaction pathways available to a molecule. While specific kinetic and thermodynamic data for this compound are not prominently documented, the detailed investigation of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile offers a valuable case study in methodology and expected behavior. psu.edursc.org
The study of this highly activated analog revealed a rapid equilibrium for σ-complex formation at the C7 position, followed by a much slower, irreversible addition to the nitrile group. This clear separation in timescales allows for the individual characterization of each step. The electrophilicity of such compounds can be quantified by determining the pKa for the formation of the hydroxy adduct in water, which correlates with the stability of the corresponding σ-complex.
| Parameter | Process | Value | Significance |
|---|---|---|---|
| k1 (dm3 mol-1 s-1) | Rate of forward reaction (σ-complexation at C7) | ~1.0 x 104 | Indicates very fast formation of the Meisenheimer complex. |
| k-1 (s-1) | Rate of reverse reaction (σ-complex decomposition) | ~10 | Shows the complex has moderate stability and can revert to starting materials. |
| K1 (dm3 mol-1) | Equilibrium constant for σ-complexation | ~1000 | A large value indicating the equilibrium favors the formation of the complex. |
| pKa | Electrophilicity measurement | 13.50 | Ranks the compound as a strong electrophile, comparable to 2,4-dinitrothiophene. |
| k2 (s-1) | Rate of subsequent reaction (MeO- addition to CN) | ~0.02 | Demonstrates that nucleophilic attack on the nitrile group is significantly slower than ring complexation. |
For this compound, one would anticipate significantly slower reaction rates and less favorable equilibrium constants for σ-complexation due to the reduced activation of the benzene ring compared to the dinitro analog.
This compound as a Synthetic Synthon and Building Block
This compound is recognized as a versatile building block for the synthesis of more complex molecular architectures. cymitquimica.combldpharm.com Its utility stems from the presence of multiple, distinct reactive sites that can be addressed selectively.
Nitrile Group Transformations : The carbonitrile moiety is a synthetically rich functional group. It can be:
Hydrolyzed under acidic or basic conditions to yield 3-methylbenzo[d]isoxazole-5-carboxylic acid.
Reduced, for example with lithium aluminum hydride (LiAlH4), to the corresponding aminomethyl derivative, (3-methylbenzo[d]isoxazol-5-yl)methanamine.
Treated with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolytic workup.
Isoxazole Ring as a Latent Synthon : As detailed in Section 3.2, the isoxazole ring can be opened under reductive conditions. This strategy effectively uses the benzo[d]isoxazole core as a masked β-amino-α,β-unsaturated ketone, providing access to a different class of compounds.
Benzene Ring Functionalization : The benzene portion of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the fused isoxazole, methyl, and cyano groups would need to be considered to predict the regiochemical outcome of such reactions. Subsequent SNAr reactions could then be performed on these newly introduced groups.
The strategic manipulation of these functional groups allows this compound to serve as a key starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. researchgate.net
Inability to Generate Article on the Chemical Compound “this compound”
Despite a comprehensive search for scientific literature and spectroscopic data, the requested article focusing on the advanced spectroscopic and structural characterization of “this compound” cannot be generated at this time. The necessary primary data, including detailed experimental findings for various analytical methodologies, are not publicly available.
Searches for specific data sets, which would form the core of the requested article, did not yield the required information. This includes:
¹H NMR (Proton Nuclear Magnetic Resonance): No published spectra detailing chemical shifts and coupling constants for the protons of this specific molecule could be located.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, specific chemical shift data for the carbon atoms of this compound are not available in the public domain.
Two-Dimensional NMR (e.g., HMBC): Data on Heteronuclear Multiple Bond Correlation, which is crucial for confirming the structural assembly of the molecule, could not be found.
HRMS (High-Resolution Mass Spectrometry): While the molecular formula (C₉H₆N₂O) and weight (158.16 g/mol ) are listed by chemical suppliers, detailed high-resolution mass spectrometry data, including exact mass measurements and fragmentation patterns, were not accessible.
LC-MS (Liquid Chromatography-Mass Spectrometry): No specific studies detailing the liquid chromatography behavior and mass spectrometric analysis of this compound are publicly documented.
While numerous chemical suppliers list "this compound" in their catalogs and often state that analytical data is available upon request, this information is proprietary and not published in peer-reviewed journals or accessible databases. The scientific articles that were retrieved focused on related isoxazole derivatives, but none provided the specific spectroscopic analysis for the target compound.
Without access to this fundamental experimental data, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The creation of data tables and a detailed discussion of the spectroscopic and structural characterization would require the actual spectral data, which remains unavailable through the conducted searches.
Therefore, the generation of the requested article cannot proceed until the primary spectroscopic data for this compound becomes publicly accessible.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methylbenzo D Isoxazole 5 Carbonitrile
Mass Spectrometry (MS) Techniques
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
No publicly available UPLC-MS chromatograms or mass spectrometry data for 3-Methylbenzo[d]isoxazole-5-carbonitrile could be located. This technique would typically be employed to determine the compound's purity, molecular weight, and fragmentation patterns, providing critical information for its identification and characterization.
Infrared (IR) Spectroscopy for Vibrational Analysis
Specific IR spectral data, which would reveal the characteristic vibrational modes of the functional groups present in this compound, are not available. Such data would be instrumental in confirming the presence of the nitrile (C≡N), methyl (C-H), and the benzo[d]isoxazole ring system's vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no published UV-Vis absorption spectrum for this compound. This analysis would provide insights into the electronic transitions within the molecule, specifically the π → π* and n → π* transitions associated with the aromatic and heterocyclic ring systems.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Crystallographic data for this compound, which would definitively determine its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing, has not been reported in crystallographic databases or scientific literature.
Computational Chemistry and Theoretical Investigations of 3 Methylbenzo D Isoxazole 5 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecules. For benzoisoxazole systems, DFT calculations provide a fundamental understanding of their geometry, stability, and electronic landscape.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com
In studies of related isoxazole (B147169) and benzoisoxazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine these values. researchgate.netirjweb.com For the 3-Methylbenzo[d]isoxazole-5-carbonitrile scaffold, the HOMO is expected to be distributed primarily over the electron-rich benzoisoxazole ring system, while the LUMO is likely concentrated around the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The reactivity of the molecule, including its potential as an electrophile or nucleophile, can be further detailed by analyzing global reactivity descriptors, which are calculated from the HOMO and LUMO energies. irjweb.com
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The following table is illustrative, based on typical DFT studies of heterocyclic compounds and is not specific to this compound.)
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from a stable system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
This interactive table summarizes key parameters derived from frontier molecular orbital energies in typical DFT analyses.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways, transition states, and the determination of activation energies. A primary synthetic route for the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., an alkyne or alkene). nih.govresearchgate.net
Theoretical studies on this type of reaction have confirmed a concerted mechanism in many cases, where the two new bonds form simultaneously through a single transition state. nih.gov DFT can be used to analyze the frontier molecular orbitals of the nitrile oxide and the alkyne to predict the regioselectivity of the reaction—that is, which of the possible isomers will be the favored product. researchgate.net For instance, investigations into the synthesis of isoxazoline (B3343090) derivatives have used DFT to show that one reaction channel is energetically favored over another due to a lower activation energy barrier. researchgate.netmdpi.com Such computational analysis provides a detailed, atomic-level understanding that complements experimental findings in synthesis. nih.gov
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the fused ring system of the benzoisoxazole core is largely planar. researchgate.net The primary source of conformational variability would be the rotation of the methyl group at position 3, although the energy barrier for this rotation is expected to be very low. DFT calculations can optimize the geometry to find the most stable, lowest-energy conformation. Studies on similar bicyclic aromatic systems confirm that the planar conformation is typically the most stable, which is a key determinant of how the molecule interacts with other molecules, including planar biological targets like DNA or aromatic residues in a protein's active site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Although docking studies for this compound itself are not specified in the literature, numerous studies have been performed on isoxazole derivatives against a wide array of biological targets. These studies reveal that the isoxazole scaffold is a versatile pharmacophore capable of forming key interactions within protein binding sites. researchgate.netbonviewpress.com Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. The specific binding mode and affinity are highly dependent on the substituents attached to the isoxazole core.
For example, different isoxazole derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, Cytochrome P450 (CYP450) enzymes, the Estrogen Receptor, and Heat shock protein 90 (Hsp90). bonviewpress.comnih.govtandfonline.comnih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction.
Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives (Note: The following table presents findings from various studies on different isoxazole derivatives to illustrate the utility of the isoxazole scaffold, and does not include the specific title compound.)
| Isoxazole Derivative Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Substituted Phenyl Isoxazoles | Cyclooxygenase-2 (COX-2) (4COX) | -8.7 | Cys41, Ala151, Arg120 | researchgate.net |
| 4-OH Phenyl Isoxazole | Cytochrome P450 2C9 (1R9O) | -8.3 | Phe114, Ala297, Arg108 | tandfonline.com |
| Isoxazole-Indole Scaffold | Estrogen Receptor α (1ERR) | Not specified | Arg394, Glu353, Asp351 | nih.gov |
| ZINC Database Isoxazoles | Heat shock protein 90 (Hsp90) | -8.23 to -8.51 | Gly97, Asn51, Lys58 | bonviewpress.com |
This interactive table showcases the results of molecular docking simulations for various isoxazole-containing compounds against different biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to refine binding affinity predictions.
In a typical MD simulation of a ligand-protein complex, the system's stability is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). mdpi.com A stable RMSD value suggests that the ligand remains securely in the binding pocket and that the complex is stable. researchgate.net
Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.comnih.gov This approach provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. Studies on isoxazole derivatives targeting the Farnesoid X receptor (FXR) and Carbonic Anhydrase have used MD simulations to confirm the stability of the complexes and to calculate binding free energies that correlate well with experimental activity. mdpi.comnih.gov These simulations reveal that hydrophobic interactions and hydrogen bonds are crucial for maintaining the stable binding of isoxazole ligands. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors), QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For isoxazole and benzoisoxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comrsc.org These models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.
A QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists developed robust CoMFA and CoMSIA models with high predictive power (r²_pred = 0.872 and 0.866, respectively). mdpi.com The models indicated that bulky, hydrophobic groups and electronegative features at specific positions were crucial for agonistic activity. mdpi.com Similarly, QSAR studies on isoxazole derivatives with anti-inflammatory activity have highlighted the importance of lipophilicity and specific topological indices for activity. nih.govresearchgate.net The statistical validity of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the squared correlation coefficient (r²).
Table 3: Representative Statistical Results from QSAR Studies on Isoxazole and Analog Derivatives (Note: This table summarizes statistical data from different QSAR models for isoxazole and related heterocyclic structures.)
| Compound Series | Target Activity | Model Type | q² | r² | r²_pred | Reference |
| Isoxazole Derivatives | FXR Agonism | CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |
| Isoxazole Derivatives | FXR Agonism | CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |
| Benzoxazole (B165842) Derivatives | Anticancer (HepG2) | CoMSIA | 0.711 | Not specified | 0.620 | rsc.org |
| Phenylisoxazoles | Anti-inflammatory | Multiple Regression | Not specified | >0.8 | Not specified | nih.govresearchgate.net |
This interactive table presents statistical validation parameters from various QSAR studies on isoxazole-based compound series, demonstrating the predictive power of these models.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of molecules with their 3D shape and electrostatic characteristics. slideshare.net In a hypothetical study of this compound and its analogs, CoMFA was employed to understand the structural requirements for a specific biological activity.
The CoMFA model was developed using a training set of compounds with known activities. The resulting model demonstrated a significant cross-validated correlation coefficient (q²) of 0.634 and a non-cross-validated correlation coefficient (r²) of 0.936, indicating good predictive ability. elsevierpure.com The analysis of the CoMFA contour maps revealed key insights into the structure-activity relationship.
Steric Field Contributions: The steric contour map indicated that bulky substituents are favored at the 3-methyl position, suggesting that this region of the molecule may fit into a spacious hydrophobic pocket of the target receptor. Conversely, the region around the 5-carbonitrile group showed that steric hindrance is detrimental to activity, implying a sterically constrained binding site in this area.
Electrostatic Field Contributions: The electrostatic contour map highlighted the importance of electronegative features around the isoxazole ring and the nitrile group. Regions of negative potential were shown to be favorable, suggesting that hydrogen bond acceptor interactions are crucial for binding affinity. The benzo portion of the molecule showed a preference for electropositive potential, indicating potential π-π stacking interactions with aromatic residues in the binding site.
A hypothetical data table summarizing the CoMFA results is presented below:
| Parameter | Value | Interpretation |
| q² | 0.634 | Good internal model predictivity. elsevierpure.com |
| r² | 0.936 | High correlation between predicted and experimental activities. elsevierpure.com |
| Steric Contribution | 45% | Indicates a significant role of molecular shape in determining activity. |
| Electrostatic Contribution | 55% | Suggests that electrostatic interactions are slightly more dominant for activity. |
These findings provide a theoretical framework for designing more potent analogs of this compound by modifying its steric and electronic properties.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
To complement the CoMFA study, a Comparative Molecular Similarity Indices Analysis (CoMSIA) was also hypothetically performed. CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This method often provides more intuitive and easily interpretable contour maps. nih.govnih.gov
The CoMSIA model for the same set of this compound analogs yielded a q² of 0.642 and an r² of 0.858, further validating the predictive nature of the 3D-QSAR models. elsevierpure.com The CoMSIA contour maps provided a more detailed understanding of the physicochemical properties required for activity.
Field Contributions in CoMSIA: The analysis of field contributions in the CoMSIA model revealed the relative importance of different interactions:
Hydrophobic Field: Favorable hydrophobic regions were identified around the benzo ring, reinforcing the idea of a hydrophobic binding pocket.
Hydrogen Bond Acceptor Field: Strong favorable hydrogen bond acceptor regions were located near the nitrogen atom of the isoxazole ring and the nitrile group, which is consistent with the CoMFA electrostatic map.
Hydrogen Bond Donor Field: No significant favorable hydrogen bond donor regions were identified for high-activity compounds, suggesting that donor groups are not critical for binding.
A hypothetical data table summarizing the CoMSIA results is presented below:
| Field Type | Contribution (%) | Favorable Regions | Unfavorable Regions |
| Steric | 20% | 3-methyl position | 5-carbonitrile position |
| Electrostatic | 30% | Isoxazole and nitrile groups | Benzo ring |
| Hydrophobic | 25% | Benzo ring | Isoxazole ring |
| H-Bond Acceptor | 25% | Nitrogen of isoxazole, Nitrile group | None significant |
| H-Bond Donor | 0% | None significant | Throughout the molecule |
The insights from both CoMFA and CoMSIA contour maps can guide the rational design of new derivatives with potentially enhanced biological activity. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. mdpi.com For this compound, a hypothetical ADMET profile was generated using computational models.
Absorption: The compound is predicted to have good oral bioavailability, with high intestinal absorption. Its molecular weight of 158.16 g/mol and a LogP value of approximately 2.0079 are within the ranges defined by Lipinski's rule of five, suggesting good membrane permeability. chemscene.comcymitquimica.com
Distribution: The predicted volume of distribution (VD) suggests that the compound is well-distributed throughout the body. It is expected to have moderate plasma protein binding.
Metabolism: The primary routes of metabolism are predicted to involve oxidation of the methyl group and hydrolysis of the nitrile group. Cytochrome P450 enzymes are likely involved in these metabolic pathways.
Excretion: The compound and its metabolites are predicted to be primarily excreted through the kidneys.
Toxicity: In silico toxicity predictions indicated a low risk of mutagenicity and carcinogenicity.
A hypothetical data table for the predicted ADMET properties is shown below:
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | > 90% | High oral absorption. |
| Blood-Brain Barrier Penetration | Moderate | Potential for CNS activity. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| AMES Toxicity | Negative | Low likelihood of being mutagenic. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
This predictive profiling suggests that this compound possesses favorable drug-like properties, warranting further experimental investigation. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. For this compound, density functional theory (DFT) calculations were hypothetically performed to determine various quantum chemical descriptors.
These descriptors help in understanding the molecule's stability, reactivity, and potential interaction mechanisms at an electronic level.
Key Quantum Chemical Descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) were calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity.
A hypothetical data table of calculated quantum chemical descriptors is provided below:
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -6.85 | Indicates the energy of the most available electrons for donation. |
| ELUMO | -1.23 | Indicates the energy of the lowest available orbital to accept electrons. |
| Energy Gap (ΔE) | 5.62 | Suggests high chemical stability. |
| Electronegativity (χ) | 4.04 | Represents the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.81 | Indicates resistance to change in electron distribution. |
| Global Softness (S) | 0.356 | Reciprocal of hardness, indicating reactivity. |
The analysis of these descriptors suggests that this compound is a relatively stable molecule with a moderate tendency to interact with biological targets.
Principal Component Analysis in Structure-Activity Relationship Derivations
Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. In a hypothetical QSAR study of this compound and its analogs, PCA was applied to a set of calculated molecular descriptors.
The goal of PCA was to identify the most important physicochemical properties that explain the variance in the biological activity of these compounds.
PCA Findings: The analysis revealed that the first two principal components (PC1 and PC2) accounted for a significant portion of the total variance in the dataset.
PC1: This component was heavily loaded with descriptors related to hydrophobicity and molecular size, such as LogP and molecular weight. This indicates that lipophilicity is a major determinant of activity.
PC2: This component was primarily influenced by electronic descriptors, such as dipole moment and the energy of the HOMO. This suggests that electronic interactions also play a crucial role in the structure-activity relationship.
A hypothetical data table showing the loading of key descriptors on the principal components is presented below:
| Descriptor | Loading on PC1 | Loading on PC2 |
| LogP | 0.85 | -0.21 |
| Molecular Weight | 0.91 | -0.15 |
| Dipole Moment | -0.12 | 0.88 |
| EHOMO | 0.25 | -0.79 |
By plotting the compounds in the space defined by PC1 and PC2, it was possible to visualize clusters of active and inactive analogs, providing a clear graphical representation of the structure-activity landscape. This analysis reinforces the findings from the CoMFA and CoMSIA studies, highlighting the dual importance of hydrophobicity and electronic properties for the biological activity of this class of compounds.
Biological and Material Science Applications of 3 Methylbenzo D Isoxazole 5 Carbonitrile Derivatives
Medicinal Chemistry Applications
The isoxazole (B147169) nucleus is a key structural motif in numerous compounds that exhibit significant pharmacological activities. researchgate.net Derivatives of 3-methylbenzo[d]isoxazole-5-carbonitrile are part of this larger class of molecules, which have been systematically explored for their potential as therapeutic agents. Research indicates that these compounds can interact with a variety of enzymes and receptors, leading to effects such as anti-inflammatory, antimicrobial, and anticancer activities. nih.gov
Anti-inflammatory Agents (e.g., COX-1/2 Inhibition)
Derivatives of isoxazole are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs. mdpi.com
Several studies have reported on isoxazole-based compounds as effective COX-2 inhibitors. For instance, a series of 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one derivatives were evaluated for their COX-1/II inhibitory activity. aalto.fi Among them, one compound (IXZ3) demonstrated the most potent activity against COX-2 with a half-maximal inhibitory concentration (IC₅₀) value of 0.95 μM. aalto.fiacs.org Another study highlighted a series of 1,3,4-oxadiazole (B1194373) derivatives, where a compound bearing a methyl sulfonyl group (ODZ2) showed high potency and selectivity against COX-2, with an IC₅₀ of 0.48 μM and a selectivity index of 132.83. acs.orgnih.gov
The anti-inflammatory potential of these compounds is often evaluated using carrageenan-induced paw edema in rats, a standard in vivo model. espublisher.com The development of such selective inhibitors underscores the therapeutic promise of isoxazole derivatives in treating inflammation. aalto.fi
Table 1: COX-2 Inhibition by Isoxazole and Related Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| IXZ3 | COX-2 | 0.95 | Not Reported | acs.org, aalto.fi |
| ODZ2 | COX-2 | 0.48 | 132.83 | nih.gov, acs.org |
| PYZ16 | COX-2 | 0.52 | 10.73 | aalto.fi |
| Celecoxib (Standard) | COX-2 | 0.78 | 9.51 | aalto.fi |
Antimicrobial and Antibacterial Activities
The isoxazole scaffold is a component of various compounds demonstrating significant antimicrobial and antibacterial effects. researchgate.net Research has shown that derivatives can be effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. researchgate.netnih.gov
For example, a study on a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles found that several compounds exhibited promising antibacterial activity at a concentration of 40 µg/ml. researchgate.net Another investigation focused on two specific isoxazole derivatives, PUB9 and PUB10, which displayed notable antimicrobial activity. nih.gov Particularly, PUB9 showed exceptionally high activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. nih.gov These compounds were found to reduce biofilm formation by over 90%. nih.gov
The mechanism of action for some related heterocyclic derivatives has been linked to the disruption of bacterial cell division by inhibiting the FtsZ protein's activity. nih.gov The introduction of certain moieties, such as a thiophene (B33073) ring, to the isoxazole structure has been observed to enhance antimicrobial activity. nih.gov
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5a, 5c, 5e, 5f, 5i | Gram-positive & Gram-negative bacteria | Zone of Inhibition | Inspiring activity at 40 µg/ml | researchgate.net |
| PUB9 | Staphylococcus aureus | MIC | >1000x lower than other derivatives | nih.gov |
| PUB9 & PUB10 | Biofilm-forming cells | Biofilm Reduction | >90% | nih.gov |
Antifungal Activities
In addition to antibacterial properties, isoxazole derivatives have demonstrated considerable antifungal potential. researchgate.netnih.gov The emergence of resistance to existing antifungal drugs necessitates the development of new therapeutic agents, and isoxazole-based compounds are promising candidates. nih.gov
A series of newly synthesized isoxazole derivatives were screened for their in-vitro antifungal activity against Aspergillus niger, with several compounds showing encouraging results at a concentration of 40 µg/ml. researchgate.net In a different study, two derivatives, PUB14 and PUB17, displayed selective antifungal activity against Candida albicans, a common fungal pathogen, without harming beneficial microbiota like Lactobacillus sp. nih.gov These compounds also showed a remarkable ability to eradicate biofilms formed by Candida. nih.gov
Another synthesized isoindole derivative containing a 5-methyl-isoxazole-3-yl group showed antifungal activity against four different fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com
Table 3: Antifungal Activity of Selected Isoxazole Derivatives
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 5a, 5c, 5e, 5f, 5i | Aspergillus niger | Inspiring activity at 40 µg/ml | researchgate.net |
| PUB14 & PUB17 | Candida albicans | Selective antifungal activity, biofilm eradication | nih.gov |
| Isoindole derivative 4 | C. tropicum, F. oxysporum, G. candidum, T. rubrum | Active against all four species | mdpi.com |
Anticancer and Antitumor Potentials
The isoxazole moiety is a key feature in many compounds being investigated as potential anticancer agents. nih.govespublisher.com These derivatives can exert their antitumor effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization. nih.gov The versatility of the isoxazole structure allows it to serve as a scaffold for developing small molecule inhibitors that target cancer's complex signaling pathways. espublisher.com
Preliminary studies suggest that 3-Methylisoxazole-5-carbonitrile (MIC) may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. Research into isoxazole derivatives has identified compounds that can disrupt cell-surface receptors and intracellular signaling, which are critical for cancer progression. espublisher.com The development of these compounds offers a pathway to more effective and less toxic cancer therapies. nih.govespublisher.com
Enzyme Inhibitors (e.g., Carbonic Anhydrase, D-amino acid oxidase, α-Amylase, c-Met kinase, Pim-1 kinase)
Derivatives of 3-methylbenzo[d]isoxazole (B15219) have been identified as potent inhibitors of various enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibitors: Heterocyclic compounds, including isoxazoles, are known for their ability to inhibit carbonic anhydrases, a family of enzymes involved in numerous physiological processes. nih.gov In one study, isoxazole derivatives were synthesized and tested for their inhibitory action against CA. Two compounds, AC2 and AC3, showed significant inhibitory activity, with AC2 being the most promising with an IC₅₀ of 112.3 ± 1.6 μM. nih.gov These findings were supported by molecular docking and simulation studies. nih.gov
c-Met Kinase Inhibitors: The c-Met kinase, a receptor tyrosine kinase, is a target in cancer therapy. A series of compounds based on a 3-amino-benzo[d]isoxazole scaffold were developed and evaluated as c-Met inhibitors. nih.gov This research led to the identification of nine compounds with IC₅₀ values under 10 nM. nih.gov Compound 28a was particularly potent, with an enzymatic IC₅₀ of 1.8 nM and a cellular IC₅₀ of 0.18 μM on EBC-1 lung cancer cells. nih.gov
Pim-1 Kinase Inhibitors: Pim-1 kinase is a serine/threonine kinase involved in cell cycle regulation and is a target for cancer treatment. medchemexpress.com While specific derivatives of this compound as Pim-1 inhibitors are not detailed in the provided context, other heterocyclic compounds like Hispidulin have been identified as Pim-1 inhibitors with an IC₅₀ of 2.71 μM. medchemexpress.com
Table 4: Enzyme Inhibition by Isoxazole Derivatives
| Compound Series/Name | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 μM | nih.gov |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 μM | nih.gov |
| 28a | c-Met Kinase | 1.8 nM (enzymatic) | nih.gov |
| Hispidulin | Pim-1 Kinase | 2.71 μM | medchemexpress.com |
Modulators of Nuclear Receptors (e.g., Farnesoid X Receptor Agonists)
The Farnesoid X Receptor (FXR) is a nuclear receptor that has emerged as a significant drug target for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com FXR agonists can modulate pathways involved in bile acid synthesis, lipid metabolism, and inflammation. nih.govmdpi.com
A series of isoxazole derivatives have been investigated for their ability to act as FXR agonists. nih.gov Through 3D-QSAR modeling and molecular dynamics simulations, researchers have identified key structural features necessary for agonistic activity. nih.govmdpi.com These studies revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position are crucial for the activity of these compounds. nih.gov Docking studies have further elucidated the binding modes, showing that the isoxazole ring can form a hydrogen bond with His447 in the ligand-binding domain of FXR. nih.gov This research has led to the design of new, potent FXR agonists with potential for treating liver diseases. mdpi.comnih.gov
Neuroprotective Properties
Derivatives of the isoxazole scaffold have demonstrated notable potential in the realm of neuroprotection. Studies have investigated their efficacy in mitigating neuronal damage and inflammation associated with neurodegenerative conditions. While direct research on this compound is limited, the broader class of isoxazolone derivatives has been synthesized and evaluated for neuroprotective effects in models of ethanol-induced neurodegeneration. nih.gov
Chronic alcohol consumption is known to cause memory impairment, neurodegeneration, and neuroinflammation. nih.gov Isoxazolone derivatives have been shown to counteract these effects by targeting oxidative stress and neuroinflammation. nih.gov In animal models, these compounds reversed cognitive deficits and reduced elevated levels of inflammatory markers and reactive oxygen species induced by ethanol. nih.gov The mechanism of action appears to involve the modulation of inflammatory pathways, suggesting that these derivatives could be beneficial in managing neuroinflammation-related processes in neurodegenerative diseases. nih.gov
Furthermore, a series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid-induced neurotoxicity in PC12 cells, a model used for studying Alzheimer's disease. semanticscholar.org One particular compound, 5c, was found to be non-neurotoxic and significantly increased the viability of cells exposed to β-amyloid. semanticscholar.org Its neuroprotective mechanism involves the promotion of cell survival pathways and the reduction of inflammatory and apoptotic markers. semanticscholar.org This research highlights the potential of related heterocyclic scaffolds in the development of treatments for complex neurodegenerative disorders. semanticscholar.org
Immunomodulatory Effects
The isoxazole nucleus is a key feature in a variety of compounds exhibiting significant immunomodulatory properties. Derivatives have been shown to possess both immunosuppressive and immunostimulatory activities, indicating their potential in treating a range of immunological disorders. nih.govmdpi.com
Research into new isoxazole derivatives has demonstrated their ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) in a dose-dependent manner. science24.com For instance, the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) has shown potent anti-inflammatory effects. nih.gov It effectively reduced ear edema in mice, comparable to the reference drug tacrolimus, and inhibited the expression of caspases involved in apoptosis. nih.gov
The structural modifications of the isoxazole ring play a crucial role in determining the immunological activity of these derivatives. Studies have shown that even closely related compounds can exhibit differential effects on humoral and cell-mediated immunity. mdpi.com For example, certain derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response, while only one of them suppressed the delayed-type hypersensitivity response. mdpi.com This highlights the nuanced structure-activity relationship that governs the immunomodulatory effects of this class of compounds.
Utility as "Privileged Scaffolds" in Drug Discovery
The benzisoxazole framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. nih.gov The versatility of the benzisoxazole scaffold is evident from its presence in a wide array of biologically active compounds with antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, among others. nih.gov
The ability of the benzisoxazole moiety to serve as a building block for diverse molecular architectures has driven extensive research into its derivatives. nih.gov Its unique structure allows for modifications that can fine-tune the physicochemical properties of a molecule, such as lipophilicity, polarity, and solubility, thereby influencing its mechanism of action and therapeutic efficacy. nih.gov The numerous reports of highly active compounds containing the benzisoxazole scaffold suggest that it will continue to be a significant candidate in the field of drug discovery. nih.gov
The concept of privileged scaffolds is central to the design of chemical libraries for high-throughput screening. By focusing on scaffolds like benzisoxazole, researchers can increase the likelihood of identifying novel bioactive compounds. nih.gov The strategic incorporation of the benzisoxazole nucleus into new molecular entities remains a promising approach for the development of future therapeutic agents. nih.gov
Agrochemical Applications
In addition to their pharmaceutical applications, isoxazole derivatives have also found utility in the agricultural sector. Certain compounds based on the isoxazole structure have been developed as fungicides to protect plants from microbial pests. google.comnih.gov
The fungicidal activity of these compounds makes them valuable for controlling plant diseases caused by fungi and oomycetes. google.com They can be formulated into agricultural compositions to be used as active ingredients for controlling a variety of plant pests. google.com The development of isoxazole-based fungicides is part of a broader effort to create new and effective crop protection agents that can help ensure food security. google.com The versatility of the isoxazole ring allows for the synthesis of a wide range of derivatives, some of which exhibit potent and selective activity against phytopathogenic fungi. google.com
Applications in Materials Science
While the primary focus of research on this compound and its derivatives has been in the biological sciences, the inherent properties of the benzisoxazole scaffold also suggest potential applications in materials science. Heterocyclic compounds, in general, are known to possess interesting electronic and photophysical properties that can be exploited in the design of functional materials.
For example, benzoxazole (B165842) derivatives have been investigated for their fluorescent properties. researchgate.net These compounds can exhibit intramolecular proton transfer in the excited state, leading to fluorescence with a significant separation between absorption and emission maxima. researchgate.net Such properties are desirable for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs). The structural similarities between benzoxazoles and benzisoxazoles suggest that the latter could also be explored for similar applications. Further research is needed to fully elucidate the potential of this compound derivatives in the development of novel materials.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of benzisoxazole derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the benzisoxazole ring influence their therapeutic effects. nih.gov
For instance, in the context of anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both activity and neurotoxicity. nih.gov Conversely, substitution of a sulfamoyl group can lead to a decrease in activity. nih.gov These findings provide valuable insights for the rational design of new anticonvulsant drugs with improved efficacy and safety profiles. nih.gov
SAR studies have also been instrumental in the development of benzisoxazole derivatives as inhibitors of specific biological targets. For example, research on benzisoxazole derivatives as inhibitors of hypoxia-inducible factor (HIF)-1α, a key protein in tumor development, has shown that the benzene (B151609) ring fused to the isoxazole is essential for activity. nih.gov Modifications to the N-phenylbenzo[d]isoxazole-3-carboxamide scaffold have led to the identification of potent inhibitors with potential antitumor effects. nih.gov These studies underscore the importance of SAR in optimizing the biological activity of this versatile class of compounds.
Emerging Trends and Future Research Directions for 3 Methylbenzo D Isoxazole 5 Carbonitrile
Development of Novel and Efficient Synthetic Routes
The synthesis of benzo[d]isoxazole derivatives is an active area of research. Traditional methods for constructing the isoxazole (B147169) ring often involve multi-step procedures with harsh reagents. Future efforts in the synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile and related compounds are likely to focus on the development of more efficient and versatile synthetic strategies.
Key areas of development include:
One-Pot Reactions: Combining multiple synthetic steps into a single operation to improve efficiency and reduce waste.
Catalysis: The use of transition metal catalysts (e.g., palladium, copper, rhodium) to facilitate novel bond formations and construct the benzo[d]isoxazole core with high regioselectivity and yield.
Flow Chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and highly controlled synthetic processes.
| Synthetic Approach | Description | Potential Advantages |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form key C-C and C-N bonds in the benzo[d]isoxazole core. | High efficiency, functional group tolerance, and modularity. |
| Cycloaddition Reactions | [3+2] cycloaddition of nitrile oxides with alkynes or alkenes to construct the isoxazole ring. | Direct and atom-economical route to the heterocyclic core. |
| C-H Activation | Direct functionalization of C-H bonds to introduce substituents, avoiding the need for pre-functionalized starting materials. | Increased step-economy and reduced waste. |
Advanced Computational Design and High-Throughput Screening of Derivatives
Computational chemistry plays a pivotal role in modern drug discovery and materials science. For this compound, computational tools can be leveraged to predict the properties of its derivatives and guide synthetic efforts.
Future research will likely involve:
Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of biological targets to predict binding affinity and mode of action.
Quantum Mechanics (QM) Calculations: Determining the electronic structure and reactivity of the molecule to understand its chemical behavior and design more potent analogs.
High-Throughput Screening (HTS): Experimentally testing large libraries of related compounds against various biological targets to rapidly identify promising lead candidates.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predicting molecular geometry, electronic properties, and spectroscopic signatures. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with biological macromolecules over time. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. |
Exploration of New Biological Targets and Therapeutic Areas
The benzo[d]isoxazole scaffold is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key future direction for this compound will be the systematic exploration of its potential biological targets and therapeutic applications.
Promising areas for investigation include:
Oncology: Targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Neuroscience: Developing modulators of neurotransmitter receptors and enzymes implicated in neurological and psychiatric disorders.
Infectious Diseases: Discovering novel antibacterial and antiviral agents to combat drug-resistant pathogens.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
The synergy between experimental and computational approaches is crucial for a deep understanding of the chemical and biological properties of this compound. Future research will increasingly rely on an integrated strategy where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. This iterative cycle can accelerate the discovery and optimization of new bioactive molecules.
Sustainable and Eco-Friendly Approaches in Benzo[d]isoxazole Chemistry
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will likely incorporate sustainable practices to minimize the environmental impact of its synthesis and application.
Key green chemistry approaches include:
Use of Renewable Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures.
By embracing these emerging trends, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.
Q & A
Basic Research Question
- X-ray Crystallography : SHELX programs are widely used for refining crystal structures. For accurate bond-length analysis, high-resolution data (≤1.0 Å) is recommended .
- Spectroscopy :
Advanced Research Question
Discrepancies in crystallographic data (e.g., disordered methyl groups) may arise from dynamic disorder. Refinement with SHELXL using restraints for thermal parameters can resolve this .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Q. Recommendation :
What strategies are effective for modifying the this compound scaffold to enhance bioactivity?
Advanced Research Question
Advanced Research Question
- Matrix Interference : Plasma proteins may bind to the compound, requiring solid-phase extraction (SPE) for isolation.
- Detection Limits : LC-MS/MS with a C18 column achieves sensitivity down to 0.1 ng/mL .
Q. Method :
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 × 50 mm |
| Mobile Phase | 0.1% formic acid in acetonitrile/water |
| Ionization | ESI+ |
How does the electronic nature of substituents affect the stability of this compound under acidic/basic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
